L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
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Overview
Description
L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Acetyl Decapeptide-3: Another peptide with similar applications in research and industry.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with multiple amino acids.
Uniqueness
L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and potential biological activities. Its combination of amino acids can confer distinct properties, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
915146-77-9 |
---|---|
Molecular Formula |
C49H62N10O11 |
Molecular Weight |
967.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C49H62N10O11/c1-27(61)42(51)47(67)54-36(13-6-7-19-50)43(63)56-38(22-29-24-52-34-11-4-2-9-32(29)34)48(68)59-20-8-14-41(59)46(66)58-40(26-60)45(65)55-37(21-28-15-17-31(62)18-16-28)44(64)57-39(49(69)70)23-30-25-53-35-12-5-3-10-33(30)35/h2-5,9-12,15-18,24-25,27,36-42,52-53,60-62H,6-8,13-14,19-23,26,50-51H2,1H3,(H,54,67)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,69,70)/t27-,36+,37+,38+,39+,40+,41+,42+/m1/s1 |
InChI Key |
CUKHDIOTTGHFFZ-YYQBQBQBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)O |
Origin of Product |
United States |
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